molecular formula C7H14ClF2NO B2861390 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride CAS No. 1227808-08-3

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride

Cat. No.: B2861390
CAS No.: 1227808-08-3
M. Wt: 201.64
InChI Key: KYDIXHKOPOMUPZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride is a chemical compound with the molecular formula C7H15ClF2NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an aminomethyl group and two fluorine atoms

Scientific Research Applications

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

These compounds can pose various safety hazards. For example, they can cause skin and eye irritation and may be harmful if inhaled . It’s important to handle these compounds with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanol as the starting material.

    Fluorination: The hydroxyl group of cyclohexanol is substituted with fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Aminomethylation: The difluorocyclohexanol is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the aminomethylated product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atoms enhance the compound’s stability and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: A similar compound with an aminomethyl group and a hydroxyl group, but without fluorine atoms.

    Pyrrolidine derivatives: Compounds with a similar aminomethyl group but different ring structures.

Uniqueness

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride is unique due to the presence of both the aminomethyl group and the difluorocyclohexanol moiety. The fluorine atoms impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications.

Properties

IUPAC Name

1-(aminomethyl)-4,4-difluorocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)3-1-6(11,5-10)2-4-7;/h11H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIXHKOPOMUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CN)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227808-08-3
Record name 1-(aminomethyl)-4,4-difluorocyclohexan-1-ol hydrochloride
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